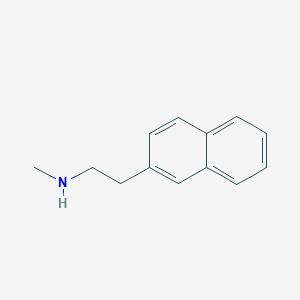

n-Methyl-2-(naphthalen-2-yl)ethan-1-amine

Description

Overview of Chemical Class and Structural Significance

n-Methyl-2-(naphthalen-2-yl)ethan-1-amine belongs to the family of secondary amines, characterized by a nitrogen atom bonded to two organic substituents and one hydrogen atom. Its structure is distinguished by the presence of a naphthalen-2-yl group, a bicyclic aromatic hydrocarbon, attached to an ethylamine (B1201723) backbone, with a methyl group on the nitrogen atom.

The structural significance of this compound lies in the amalgamation of the rigid, planar, and electron-rich naphthalene (B1677914) moiety with the flexible and basic ethan-1-amine chain. The naphthalene group's size, shape, and electronic properties can profoundly influence the molecule's intermolecular interactions, such as pi-pi stacking and hydrophobic interactions. The secondary amine group provides a site for hydrogen bonding and acts as a basic center, making it susceptible to a variety of chemical transformations. The specific substitution pattern on the naphthalene ring (position 2) and the presence of the N-methyl group further refine its steric and electronic profile, distinguishing it from other isomers and analogs.

Historical Context of Related Naphthalene-Amine Derivatives in Organic Synthesis

The history of naphthalene-amine derivatives is rich and dates back to the 19th century, with the discovery of naphthylamines as key intermediates in the burgeoning synthetic dye industry. 1-Naphthylamine (B1663977), for instance, was instrumental in the preparation of azo dyes, which possessed the valuable property of dyeing cotton without a mordant. wikipedia.org The synthesis of these early derivatives was often achieved through the reduction of nitronaphthalenes. wikipedia.org

Over the decades, the synthetic utility of naphthalene-amines has expanded significantly. The Bucherer reaction, for example, provides a method for preparing 2-naphthylamine (B18577) from 2-naphthol. wikipedia.org In more contemporary organic synthesis, naphthalene-amine derivatives serve as crucial building blocks for pharmaceuticals, agrochemicals, and materials with unique optical and electronic properties. For instance, N-phenyl-1-naphthylamine is prepared through the reaction of aniline (B41778) and 1-naphthylamine and has industrial applications. google.com The development of efficient synthetic routes to access polysubstituted naphthalene derivatives remains an active area of research, driven by the diverse applications of these compounds.

Rationale for Academic Investigation of this compound

The academic investigation into this compound and related compounds is propelled by several key factors. The naphthalene scaffold is a common feature in many biologically active molecules, and the introduction of an N-methyl-ethanamine side chain can modulate a compound's pharmacokinetic and pharmacodynamic properties. Therefore, this compound serves as a valuable model for understanding structure-activity relationships in medicinal chemistry.

Furthermore, the secondary amine functionality is a versatile handle for a wide range of chemical transformations. Studying the reactivity of this compound can lead to the development of novel synthetic methodologies and the creation of libraries of related compounds for screening in various applications. The unique combination of the bulky, aromatic naphthalene group and the flexible, basic amine chain presents interesting challenges and opportunities in areas such as catalysis, where such molecules could potentially act as ligands for metal complexes.

Scope and Objectives of Research Endeavors on the Compound's Chemical Properties and Transformations

Research endeavors focused on this compound aim to comprehensively characterize its fundamental chemical and physical properties. A primary objective is the development and optimization of efficient and scalable synthetic routes to obtain the pure compound. This includes the exploration of various starting materials and reaction conditions.

A significant part of the research focuses on elucidating the compound's reactivity. This involves studying its behavior in various chemical reactions, such as N-alkylation, acylation, and its participation in coupling reactions. Understanding these transformations is crucial for its application as a synthetic intermediate.

Furthermore, detailed spectroscopic and analytical characterization is a key objective. This includes obtaining and interpreting data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. While detailed research findings on this specific compound are not extensively published, the general objectives for such an investigation would follow these established principles of chemical research.

Below are tables detailing the basic chemical information for this compound and a selection of related naphthalene-amine derivatives.

Table 1: Chemical Data for this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₅N |

| Molecular Weight | 185.27 g/mol |

| CAS Number | 3332-98-7 |

Table 2: Chemical Data for Related Naphthalene-Amine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-Naphthylamine | C₁₀H₉N | 143.19 | 134-32-7 |

| 2-Naphthylamine | C₁₀H₉N | 143.19 | 91-59-8 |

| N-Methylnaphthalen-2-amine | C₁₁H₁₁N | 157.21 | 2216-67-3 |

| 2-(Naphthalen-2-yl)ethan-1-amine hydrochloride | C₁₂H₁₄ClN | 207.70 | 2017-67-6 |

Structure

3D Structure

Properties

Molecular Formula |

C13H15N |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

N-methyl-2-naphthalen-2-ylethanamine |

InChI |

InChI=1S/C13H15N/c1-14-9-8-11-6-7-12-4-2-3-5-13(12)10-11/h2-7,10,14H,8-9H2,1H3 |

InChI Key |

QJMMSUIZYUKFLO-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl 2 Naphthalen 2 Yl Ethan 1 Amine and Analogues

Direct Alkylation and Amination Approaches to the N-Methylated Ethan-1-amine Core

Direct alkylation of 2-(naphthalen-2-yl)ethan-1-amine with a methylating agent is a straightforward approach to introduce the N-methyl group. Common methylating agents include methyl iodide, dimethyl sulfate (B86663), and formaldehyde (B43269) in the presence of a reducing agent (Eschweiler-Clarke reaction). researchgate.net However, a significant challenge in direct alkylation is controlling the degree of methylation, as overalkylation to the tertiary amine can be a competing reaction.

To circumvent the issue of overalkylation, a two-step process involving the formation of a formamide (B127407) intermediate followed by its reduction is often employed. For instance, reacting 1-chloromethylnaphthalene with N-methylformamide in the presence of a base and a phase-transfer catalyst yields the corresponding N-methyl-N-(1-naphthylmethyl)formamide. Subsequent acid or base hydrolysis furnishes the desired N-methyl-1-naphthalenemethanamine with high purity and yield, avoiding the formation of tertiary amine impurities. google.com

| Starting Material | Reagents | Product | Yield | Reference |

| 1-chloromethylnaphthalene | N-methylformamide, Base, Phase Transfer Catalyst | N-methyl-N-(1-naphthylmethyl)formamide | - | google.com |

| N-methyl-N-(1-naphthylmethyl)formamide | Acid or Base (Hydrolysis) | N-methyl-1-naphthalenemethanamine | High | google.com |

Reductive Amination Strategies for the Formation of the Amine Linkage

Reductive amination is a widely utilized and versatile method for the synthesis of amines, including n-Methyl-2-(naphthalen-2-yl)ethan-1-amine. wikipedia.org This one-pot reaction involves the condensation of a carbonyl compound, in this case, a naphthalen-2-yl-substituted aldehyde or ketone, with methylamine (B109427) to form an intermediate imine, which is then reduced in situ to the desired amine. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.comsigmaaldrich.com The choice of reducing agent can be crucial for the reaction's success, especially when dealing with sensitive functional groups. For instance, a combination of titanium(IV) isopropoxide and sodium borohydride has been shown to be effective for the reductive amination of various carbonyl compounds with a commercially available solution of methylamine in methanol (B129727), offering a rapid and high-yielding protocol. mdma.ch This method is compatible with a range of functional groups, making it a valuable tool in organic synthesis. mdma.ch

The synthesis of the pharmaceutical agent Cinacalcet, which features a chiral α-methyl-N-(3-(3-(trifluoromethyl)phenyl)propyl)-1-naphthalenemethanamine structure, often utilizes a reductive amination step. ub.edu In one approach, an aldehyde is condensed with an enantiopure amine, followed by reduction of the resulting imine with sodium cyanoborohydride to afford the target molecule with high yield. ub.edu

| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Product | Yield | Reference |

| Aldehyde/Ketone | Methylamine | Ti(O-iPr)₄, NaBH₄ | N-Methyl Secondary Amine | High | mdma.ch |

| 3-(3-(trifluoromethyl)phenyl)propanal | (R)-1-(1-Naphthyl)ethylamine | NaBH₃CN | Cinacalcet | 65% | ub.edu |

Multi-Component Reactions for the Construction of Naphthalene-Ethan-1-amine Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecules in a single synthetic operation. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of naphthalene-ethan-1-amine scaffolds. nih.govsemanticscholar.orgmdpi.com

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. nih.govsemanticscholar.org By strategically choosing the starting materials, such as a naphthaldehyde derivative, methylamine, a suitable carboxylic acid, and an isocyanide, a precursor to the desired naphthalene-ethan-1-amine can be assembled. Subsequent transformations would then be required to convert the Ugi product to the final target molecule.

Similarly, the Passerini three-component reaction, which combines an aldehyde or ketone, a carboxylic acid, and an isocyanide, yields an α-acyloxy carboxamide. wikipedia.org While not directly producing an amine, the Passerini product can serve as a versatile intermediate that can be further elaborated to the desired naphthalene-ethan-1-amine structure. The use of convertible isocyanides in these reactions can further enhance their synthetic utility by allowing for mild cleavage and modification of the resulting amide bond. uantwerpen.be

| Reaction | Components | Product Type |

| Ugi-4CR | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide |

| Passerini-3CR | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide |

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomeric Control

The synthesis of enantiomerically pure this compound is of significant interest, particularly in the context of pharmaceuticals where one enantiomer often exhibits the desired biological activity. Various strategies, including asymmetric catalysis, diastereoselective routes, and the use of chiral auxiliaries, have been developed to achieve enantiomeric control.

Asymmetric Catalysis in C-N Bond Formation

Asymmetric hydrogenation of prochiral imines is a powerful method for the synthesis of chiral amines. nih.gov This approach involves the use of a chiral transition metal catalyst, typically based on iridium or rhodium, to stereoselectively reduce the C=N double bond of an imine formed from a naphthalenyl ketone and methylamine. The development of chiral ligands is crucial for achieving high enantioselectivity in these reactions. acs.org

Another catalytic asymmetric approach is the Strecker reaction, which involves the addition of a cyanide source to an imine in the presence of a chiral catalyst. nih.gov The resulting α-aminonitrile can then be converted to the corresponding chiral amine. The use of primary free natural amino acids as catalysts with diethylaluminum cyanide as the nucleophile has been shown to provide excellent enantioselectivity and yields in the asymmetric Strecker reaction of N-phosphonyl imines. nih.gov

Diastereoselective Synthetic Routes

Diastereoselective synthesis relies on the use of a chiral starting material or reagent to induce stereoselectivity in a subsequent reaction. In the context of synthesizing chiral this compound, a diastereoselective approach could involve the reaction of a chiral naphthalene-containing electrophile with an achiral amine, or vice versa, where the existing stereocenter directs the formation of the new stereocenter.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.com After the desired stereoselective transformation, the auxiliary is removed to yield the enantiomerically enriched product. For the synthesis of chiral amines, a chiral auxiliary can be attached to the nitrogen atom of a precursor molecule. Subsequent reactions, such as alkylation or addition to a carbonyl group, would then proceed with high diastereoselectivity controlled by the auxiliary. Finally, cleavage of the auxiliary would afford the desired chiral amine. The N-phosphonyl group on a chiral imine has been shown to be a crucial auxiliary for asymmetric induction in the synthesis of chiral β-amino ketones. nih.gov

| Method | Description | Key Feature |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | High catalytic turnover and potential for high enantioselectivity. |

| Diastereoselective Synthesis | An existing chiral center in the molecule directs the formation of a new stereocenter. | Predictable stereochemical outcome based on steric and electronic factors. |

| Chiral Auxiliary | A temporary chiral group that directs the stereoselectivity of a reaction. | The auxiliary can often be recovered and reused. |

Resolution via Chiral Acids or Chromatographic Methods

The synthesis of this compound typically results in a racemic mixture, necessitating resolution to isolate the individual enantiomers. This separation is achievable through two primary strategies: classical resolution via diastereomeric salt formation with chiral acids and enantioselective chromatography.

Resolution with Chiral Acids

This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or camphorsulfonic acid. wikipedia.org This reaction forms a pair of diastereomeric salts. Since diastereomers possess different physical properties, including solubility, they can be separated by fractional crystallization. semanticscholar.org For instance, reacting racemic this compound with (+)-tartaric acid in a suitable solvent would yield two diastereomeric salts: (R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate. Due to their differential solubility, one salt will preferentially crystallize from the solution. After separation by filtration, the desired enantiomer of the amine can be recovered by neutralizing the salt with a base. This method has been effectively demonstrated for the resolution of analogous compounds like 1-(2-naphthyl)ethylamine. researchgate.net

Interactive Table: Illustrative Diastereomeric Salt Resolution The following table outlines the conceptual steps for chiral resolution using a chiral acid. Specific solvents and conditions would require experimental optimization.

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Dissolve racemic amine and one equivalent of a chiral resolving agent (e.g., L-(+)-tartaric acid) in a suitable solvent (e.g., methanol, ethanol). | Formation of diastereomeric salts. |

| 2 | Allow the solution to cool or partially evaporate the solvent to induce crystallization. | Preferential crystallization of the less soluble diastereomeric salt. |

| 3 | Separate the crystals via filtration and wash with a small amount of cold solvent. | Isolation of one diastereomer. |

| 4 | Treat the isolated salt with a base (e.g., NaOH) and extract with an organic solvent. | Liberation of the enantiomerically enriched free amine. |

Chromatographic Methods

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. phenomenex.comphenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, separation. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of chiral compounds, including amines. researchgate.netnih.gov For the separation of this compound, the amine could be passed through an HPLC column packed with a suitable CSP. The choice of mobile phase, typically a mixture of alkanes and alcohols like hexane/isopropanol, is critical for achieving optimal resolution. researchgate.net This direct method avoids the need for derivatization and can provide high enantiomeric purity. tcichemicals.com

Transition Metal-Catalyzed C-C and C-N Coupling Reactions in Naphthalene-Amine Synthesis

The construction of the this compound scaffold can be efficiently achieved using modern transition metal-catalyzed cross-coupling reactions. These methods offer high selectivity and functional group tolerance. Key strategies include palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) and C-C bond formation (Suzuki-Miyaura coupling).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust method for forming C-N bonds between aryl halides (or triflates) and amines, catalyzed by palladium complexes. wikipedia.orgresearchgate.net This reaction could be applied to synthesize the target molecule by coupling a pre-formed side chain with an amine. For example, 2-(naphthalen-2-yl)ethyl bromide could be coupled with methylamine using a catalyst system composed of a palladium precursor (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand (e.g., a biaryl phosphine) in the presence of a base. rsc.orgnih.gov The choice of ligand is crucial for reaction efficiency and scope.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with a halide or triflate. snnu.edu.cnnih.gov A plausible synthetic route towards the carbon skeleton of the target molecule involves coupling a naphthalene-2-boronic acid with a vinyl partner, such as vinyl bromide, to produce 2-vinylnaphthalene (B1218179). nih.gov This key intermediate can then be converted to the desired 2-(naphthalen-2-yl)ethan-1-amine backbone through subsequent transformations like hydroamination or a hydroboration-oxidation sequence followed by amination.

Interactive Table: Comparison of Catalytic Coupling Strategies

| Reaction | Bond Formed | Key Reagents | Catalyst System (Typical) | Application to Target Synthesis |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | C(aryl)-N | Aryl Halide/Triflate, Amine | Pd Precursor + Phosphine Ligand (e.g., XPhos, RuPhos) | Coupling of 2-(2-haloethyl)naphthalene with methylamine. |

| Suzuki-Miyaura Coupling | C(aryl)-C(vinyl) | Aryl Boronic Acid, Vinyl Halide | Pd Precursor + Phosphine Ligand (e.g., PPh₃, SPhos) | Coupling of naphthalene-2-boronic acid with a vinyl halide to form 2-vinylnaphthalene intermediate. |

Green Chemistry Approaches and Sustainable Synthesis Protocols

Adherence to green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. For this compound, key sustainable methods include reductive amination and borrowing hydrogen catalysis.

Reductive Amination

Reductive amination is a highly efficient and atom-economical method for synthesizing amines. wikipedia.org The target molecule can be synthesized in a one-pot reaction from 2-naphthalenylacetone and methylamine. masterorganicchemistry.com The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the final secondary amine. libretexts.org Common reducing agents include sodium borohydride, sodium cyanoborohydride, or, for a greener process, catalytic hydrogenation (H₂ gas over a metal catalyst like Ni or Pd), which produces no salt byproducts. wikipedia.orgmasterorganicchemistry.com This approach avoids the use of alkyl halides and generates less waste compared to traditional alkylation methods. nih.gov

Borrowing Hydrogen Catalysis

The "borrowing hydrogen" or "hydrogen auto-transfer" methodology represents an elegant and sustainable route for the N-alkylation of amines. researchgate.net In this process, a catalyst, typically based on ruthenium or iridium, temporarily removes hydrogen from an alcohol (in this case, methanol) to form an aldehyde in situ. nih.gov This aldehyde then reacts with a primary amine (2-(naphthalen-2-yl)ethan-1-amine) to form an imine. The catalyst then returns the "borrowed" hydrogen to the imine, reducing it to the N-methylated secondary amine product. nih.gov The sole byproduct of this process is water, making it a highly atom-economical and environmentally benign alternative to traditional methylation techniques. researchgate.net

Optimization of Reaction Conditions and Process Scale-Up Considerations

Transitioning a synthetic route from a laboratory setting to a larger industrial scale requires careful optimization of reaction conditions and consideration of process safety and efficiency. mdpi.com

Optimization of Reaction Parameters

For any chosen synthetic route, such as the reductive amination of 2-naphthalenylacetone, several parameters must be optimized to maximize yield and purity while minimizing costs and reaction time. Key variables include:

Catalyst Loading: In catalytic reactions, minimizing the amount of catalyst (e.g., palladium or ruthenium) is crucial for cost-effectiveness.

Temperature and Pressure: These must be controlled to ensure optimal reaction rates and prevent side reactions or decomposition.

Solvent Selection: The choice of solvent affects solubility, reaction rate, and ease of product isolation. Green solvents are preferred.

Reagent Stoichiometry: Adjusting the ratio of reactants (e.g., amine to ketone) can control selectivity and drive the reaction to completion. mdma.ch

Process Scale-Up Challenges

Scaling up a synthesis introduces challenges not always apparent at the bench scale. mdpi.com

Heat Transfer: Exothermic reactions require efficient heat dissipation to prevent thermal runaways. The surface-area-to-volume ratio decreases upon scale-up, making heat management critical.

Mass Transfer and Mixing: Ensuring homogeneous mixing in large reactors is essential for consistent reaction progress and to avoid localized "hot spots."

Downstream Processing: Purification methods must be scalable. While chromatography is suitable for small quantities, large-scale production relies on more practical methods like crystallization, distillation, or extraction.

Safety and Handling: The safe handling of large quantities of flammable solvents, reactive reagents, and catalysts is paramount.

Interactive Table: Key Considerations for Scale-Up of Reductive Amination

| Parameter | Laboratory Scale (grams) | Process Scale (kilograms) | Key Considerations for Scale-Up |

|---|---|---|---|

| Reducing Agent | NaBH₄, NaBH(OAc)₃ | Catalytic Hydrogenation (H₂/Pd/C) | Avoids large amounts of borohydride salts; requires specialized high-pressure equipment. |

| Purification | Flash Column Chromatography | Crystallization or Distillation | Chromatography is not economically viable for bulk production. Product must be amenable to crystallization. |

| Solvent | Dichloromethane, THF | Methanol, Isopropanol, Toluene | Cost, safety (flammability), environmental impact, and ease of recovery are critical. |

| Heat Control | Oil bath, ice bath | Jacketed reactor with controlled heating/cooling fluid | Efficient heat removal is essential to control exothermic imine reduction. |

| Work-up | Liquid-liquid extraction in a separatory funnel | Extraction in a large reactor followed by phase separation | Emulsion formation can be a significant issue; requires longer settling times or specialized equipment. |

Advanced Structural Elucidation and Conformational Analysis of N Methyl 2 Naphthalen 2 Yl Ethan 1 Amine

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

For a compound like n-Methyl-2-(naphthalen-2-yl)ethan-1-amine, a successful X-ray diffraction study would yield a detailed crystallographic information file (CIF). This file would contain key parameters such as the crystal system, space group, and unit cell dimensions. While no specific crystallographic data has been published for this compound, a study on a related naphthalene (B1677914) derivative, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, revealed a twisted conformation with the naphthalene ring system inclined to the plane of the phenol (B47542) ring. researchgate.net This type of analysis would be equally informative for understanding the solid-state structure of this compound.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal system | Monoclinic or Orthorhombic |

| Space group | e.g., P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-2000 |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from a single-crystal X-ray diffraction experiment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial proximity.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment

While specific NMR data for this compound is not available, a complete assignment of its ¹H and ¹³C NMR spectra would be achieved through a combination of 2D NMR experiments.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons in the ethylamine (B1201723) chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the ethylamine side chain to the correct position on the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which protons are close to each other in space, aiding in the determination of the molecule's preferred conformation in solution.

For a related compound, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, 1D and 2D NMR techniques were successfully used to fully characterize its structure. mdpi.com

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a sample by comparing the integral of a signal from the analyte with that of a known amount of an internal standard. This technique could be applied to determine the purity of a synthesized batch of this compound or to monitor the progress of its synthesis.

Dynamic NMR for Conformational Exchange Studies

Dynamic NMR (DNMR) is used to study the rates of conformational changes in molecules. For this compound, DNMR could be employed to investigate the rotational barriers around the C-C and C-N bonds of the ethylamine side chain. By analyzing the changes in the NMR spectrum at different temperatures, it would be possible to calculate the energy barriers for these conformational exchanges.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine the elemental composition of a molecule.

An HRMS analysis of this compound would confirm its molecular formula, C₁₃H₁₅N. In addition to the molecular ion, HRMS can be used to study the fragmentation pathways of the molecule. By analyzing the masses of the fragment ions, it is possible to deduce the structure of the parent molecule. For instance, a common fragmentation pathway for similar compounds involves the cleavage of the bond beta to the nitrogen atom, which would lead to the formation of a stable naphthylmethyl carbocation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are useful for identifying functional groups and for "fingerprinting" a compound.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the naphthalene ring. The Raman spectrum would provide complementary information, particularly for the non-polar bonds.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300-3500 (weak) | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| C=C Aromatic Stretch | 1500-1600 | IR, Raman |

| C-N Stretch | 1000-1250 | IR |

Note: This table presents expected ranges for the vibrational frequencies based on typical values for these functional groups.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization

Chiroptical spectroscopic methods are powerful, non-destructive techniques for determining the absolute configuration of chiral molecules and studying their stereochemical properties. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption, expressed as ellipticity (θ) or molar circular dichroism (Δε), as a function of wavelength. The resulting positive or negative peaks, known as Cotton effects, are characteristic of the electronic transitions within the molecule's chromophores and their chiral environment.

For this compound, the naphthalene moiety serves as the primary chromophore. The electronic transitions of the naphthalene ring system, particularly the ¹Lₐ and ¹Bₐ bands, are expected to give rise to distinct Cotton effects in the CD spectrum. The signs and magnitudes of these Cotton effects are exquisitely sensitive to the spatial arrangement of the substituents around the chiral center.

| Enantiomer | Electronic Transition | Approximate Wavelength (nm) | Predicted Sign of Cotton Effect (Δε) |

|---|---|---|---|

| (R)-n-Methyl-2-(naphthalen-2-yl)ethan-1-amine | ¹Lₐ | ~280 | Positive |

| (R)-n-Methyl-2-(naphthalen-2-yl)ethan-1-amine | ¹Bₐ | ~230 | Positive (stronger) |

| (S)-n-Methyl-2-(naphthalen-2-yl)ethan-1-amine | ¹Lₐ | ~280 | Negative |

| (S)-n-Methyl-2-(naphthalen-2-yl)ethan-1-amine | ¹Bₐ | ~230 | Negative (stronger) |

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. ORD and CD are intimately related through the Kronig-Kramers transforms, and a Cotton effect observed in CD will manifest as a characteristic peak-and-trough curve in the ORD spectrum.

An ORD spectrum of this compound would complement the CD data in assigning the absolute configuration. A positive Cotton effect in the CD spectrum corresponds to a positive ORD curve at longer wavelengths that first rises to a peak and then falls to a trough as the wavelength approaches the absorption maximum. A negative Cotton effect shows the opposite pattern. Therefore, the (R)-enantiomer of this compound is predicted to exhibit a positive Cotton effect in its ORD spectrum, while the (S)-enantiomer would show a negative Cotton effect.

Gas-Phase Ion Spectroscopy for Conformational Insight

Gas-phase ion spectroscopy provides a unique window into the intrinsic conformational preferences of molecules, free from the complicating effects of solvent interactions. By coupling mass spectrometry with spectroscopic techniques, it is possible to probe the structures of isolated, mass-selected ions.

For a flexible molecule like this compound, rotation around the single bonds of the ethylamine side chain can lead to a variety of low-energy conformations. In the gas phase, the protonated form of the molecule, [M+H]⁺, is typically studied. The positive charge on the amine group can influence the conformational landscape through intramolecular interactions, such as hydrogen bonding with the π-system of the naphthalene ring.

Techniques such as ion mobility spectrometry-mass spectrometry (IMS-MS) and infrared ion spectroscopy (IRIS) can be employed to distinguish between different conformers.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) separates ions based on their size and shape (collision cross-section). Different conformers will have different collision cross-sections and will therefore drift through the ion mobility cell at different rates, allowing for their separation and characterization.

Infrared Ion Spectroscopy (IRIS) provides vibrational spectra of mass-selected ions. By comparing the experimental IR spectrum with theoretical spectra calculated for different possible conformations, the dominant conformers in the gas phase can be identified.

For protonated this compound, several conformers can be postulated, differing in the torsion angles of the side chain. Theoretical calculations would be essential to predict the relative energies and vibrational frequencies of these conformers. The key conformations would likely involve different orientations of the methylamino group relative to the naphthalene ring, potentially leading to distinct intramolecular interactions.

| Conformer Type | Description of Potential Intramolecular Interaction | Relative Energy (Theoretical Prediction) | Potential Spectroscopic Signature |

|---|---|---|---|

| Extended | Side chain is extended away from the naphthalene ring. | Higher | Distinct collision cross-section in IMS-MS; characteristic N-H stretch frequencies in IRIS. |

| Folded (π-stacked) | The protonated amine group interacts with the π-electron cloud of the naphthalene ring. | Lower | More compact collision cross-section in IMS-MS; perturbed N-H stretch frequencies in IRIS due to π-hydrogen bonding. |

| Gauche | Intermediate conformations with specific torsion angles in the ethylamine chain. | Intermediate | May have unique collision cross-sections and vibrational spectra depending on the specific geometry. |

The study of these gas-phase conformations is crucial for understanding the intrinsic structural preferences of this compound, which can in turn provide insights into its molecular recognition properties and potential biological activity.

Theoretical and Computational Chemistry Studies of N Methyl 2 Naphthalen 2 Yl Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and predicting the reactivity of n-Methyl-2-(naphthalen-2-yl)ethan-1-amine. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to its chemical behavior.

By employing DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), various electronic properties can be determined. researchgate.net These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites. For this compound, the nitrogen atom of the amine group is expected to be a region of high electron density (nucleophilic), while the hydrogen atoms and the aromatic naphthalene (B1677914) ring may exhibit regions of lower electron density (electrophilic). These predictions are vital for understanding how the molecule might interact with other chemical species.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.0 to -7.0 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | ~ -1.0 to -2.0 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Indicates chemical stability and reactivity. iucr.org |

| Dipole Moment | ~ 1.0 to 2.0 Debye | Measures the overall polarity of the molecule. |

Conformational Analysis and Energy Landscapes through Molecular Mechanics and Dynamics Simulations

The flexibility of the ethylamine (B1201723) side chain in this compound allows it to adopt various conformations. Conformational analysis is essential to identify the most stable three-dimensional structures and to understand the molecule's dynamic behavior.

Molecular mechanics (MM) methods can be used to perform a systematic search of the conformational space by rotating the rotatable bonds. This process generates a potential energy surface, where the low-energy regions correspond to the most stable conformers. For the subject compound, the key dihedral angles to consider are those around the C-C and C-N bonds of the ethylamine chain.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can explore the energy landscape and determine the relative populations of different conformers. These simulations can reveal how the molecule might change its shape in different environments, such as in a solvent or when approaching a biological target. The energetic behavior of similar compounds in different solvent media has been examined using models like the integral equation formalism polarizable continuum model (IEF-PCM). researchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic parameters, which can be used to interpret experimental spectra or to predict the spectra of novel compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical chemical shifts that are in good agreement with experimental values. scienceopen.com For this compound, the predicted shifts would be influenced by the electronic environment of each nucleus, including the aromaticity of the naphthalene ring and the presence of the nitrogen atom.

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. researchgate.net DFT calculations can predict these frequencies, which can aid in the assignment of experimental IR bands. mdpi.com For the subject compound, characteristic vibrational modes would include N-H stretching and bending, C-H stretching of the aromatic and aliphatic groups, and C-C and C-N bond vibrations.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Range |

| ¹H NMR | Chemical Shift (ppm) | Aromatic H: 7.0-8.0, Aliphatic H: 2.0-4.0, N-H: 1.0-3.0 |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic C: 120-140, Aliphatic C: 30-60 |

| IR | Wavenumber (cm⁻¹) | N-H stretch: 3300-3500, C-H (aromatic) stretch: 3000-3100, C-H (aliphatic) stretch: 2800-3000 |

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states.

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, determines the reaction rate. Computational methods can calculate these energies, providing valuable information about the feasibility and kinetics of a reaction. For example, the mechanism of N-alkylation or acylation of the amine group could be studied to understand the reactivity and synthetic pathways involving this compound.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules of this compound will pack in a specific arrangement determined by intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal structure. iucr.orgnih.gov

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, and it is colored according to the nature and strength of the intermolecular contacts. For the subject compound, the analysis would likely reveal the presence of various interactions, including:

H···H contacts: Typically the most abundant, arising from the interactions between hydrogen atoms on adjacent molecules. nih.gov

C···H/H···C contacts: Representing interactions between carbon and hydrogen atoms, which can include weak C-H···π interactions with the naphthalene ring. nih.gov

N···H/H···N contacts: Indicating the presence of hydrogen bonds involving the amine group, which are expected to be significant in the crystal packing. iucr.org

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov

In Silico Prediction of Metabolic Pathways and Sites of Biotransformation

In silico tools can predict the metabolic fate of a compound in a biological system. These predictions are based on databases of known metabolic reactions and computational models that identify the most likely sites of metabolism on a molecule. nih.gov

For this compound, potential metabolic transformations could include:

N-demethylation: Removal of the methyl group from the nitrogen atom.

Oxidation of the naphthalene ring: Introduction of hydroxyl groups to the aromatic system.

Deamination: Removal of the amine group.

Predicting these pathways is important for understanding the potential biotransformation of the compound.

Molecular Docking and Dynamics for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. jbcpm.comimpactfactor.org This method is crucial for understanding the molecular recognition process at the heart of many biological functions.

In a docking study of this compound, the molecule would be placed in the binding site of a target protein, and various conformations and orientations would be sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. impactfactor.org

The results of a docking simulation would reveal the specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking with aromatic amino acid residues. researchgate.net Molecular dynamics simulations can then be used to refine the docked pose and to assess the stability of the ligand-protein complex over time.

Chemical Reactivity and Derivatization of the N Methyl 2 Naphthalen 2 Yl Ethan 1 Amine Scaffold

Transformations at the Amine Functionality

The secondary amine group in n-Methyl-2-(naphthalen-2-yl)ethan-1-amine is a versatile functional handle for a variety of chemical transformations. Its lone pair of electrons makes it nucleophilic and basic, allowing for reactions with a wide array of electrophiles.

N-Alkylation: The secondary amine can be converted into a tertiary amine through N-alkylation. This is commonly achieved by reaction with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. To drive the reaction to completion and to neutralize the hydrohalic acid byproduct, a base is often employed. dtic.mil Alternatively, reductive amination provides another route to N-alkylation, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. Homogeneous catalysts, such as certain cobalt(II) complexes, can facilitate the N-alkylation of amines using alcohols as alkylating agents through a hydrogen auto-transfer (HAT) pathway. rsc.org Nitriles can also serve as effective alkylating agents for the selective N-alkylation of amines under catalytic hydrogenation conditions. rsc.org

N-Acylation: N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. This reaction is typically rapid and high-yielding. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to form the amide product. Biocatalytic methods, using enzymes like immobilized Candida antarctica lipase, can also achieve the aminolysis of esters to form amides under mild conditions. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Transformation | Reagent Example | Product Structure | Product Name |

| N-Methylation | Methyl iodide (CH₃I) | N,N-Dimethyl-2-(naphthalen-2-yl)ethan-1-amine | |

| N-Ethylation | Ethyl bromide (CH₃CH₂Br) | N-Ethyl-N-methyl-2-(naphthalen-2-yl)ethan-1-amine | |

| N-Acetylation | Acetyl chloride (CH₃COCl) | N-Methyl-N-(2-(naphthalen-2-yl)ethyl)acetamide | |

| N-Benzoylation | Benzoyl chloride (C₆H₅COCl) | N-Methyl-N-(2-(naphthalen-2-yl)ethyl)benzamide |

Amide Formation: Beyond acylation with simple acyl halides, amides can be formed by coupling the amine with carboxylic acids. This reaction typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Common coupling agents include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC). mdpi.com The DCC-mediated coupling proceeds by activating the carboxyl group of the acid, which is then susceptible to nucleophilic attack by the amine to form the amide bond. mdpi.com

Sulfonamide Formation: The reaction of this compound with a sulfonyl chloride (R-SO₂Cl) in the presence of a base (like pyridine (B92270) or triethylamine) yields a sulfonamide. scialert.net Sulfonamides are significant structural motifs in medicinal chemistry. d-nb.infonih.gov The reaction mechanism is analogous to N-acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. Efficient methods for sulfonamide synthesis also include reactions between sodium sulfinates and amines, mediated by reagents like ammonium (B1175870) iodide (NH₄I), offering a metal-free and environmentally friendly alternative to traditional methods using corrosive sulfonyl chlorides. d-nb.infonih.gov

Table 2: Amide and Sulfonamide Formation Reactions

| Transformation | Reagent Example | Product Structure | Product Name |

| Amide Coupling | Benzoic acid / DCC | N-Methyl-N-(2-(naphthalen-2-yl)ethyl)benzamide | |

| Sulfonamide Formation | Benzenesulfonyl chloride | N-Methyl-N-(2-(naphthalen-2-yl)ethyl)benzenesulfonamide | |

| Sulfonamide Formation | p-Toluenesulfonyl chloride | N-Methyl-4-methyl-N-(2-(naphthalen-2-yl)ethyl)benzenesulfonamide |

The secondary amine can undergo exhaustive alkylation to form a quaternary ammonium salt. This reaction, known as quaternization, typically involves treating the amine with an excess of an alkylating agent, such as an alkyl halide. dtic.mil The product is a salt containing a positively charged nitrogen atom bonded to four carbon atoms. The reaction of a secondary amine with an alkyl halide liberates a hydrohalic acid, which forms a salt with the reactant amine; therefore, a base is often used to neutralize the acid and allow the alkylation to proceed to completion. dtic.mil Quaternization reactions can also be performed with other alkylating agents, such as dialkyl sulfates. These reactions are crucial for synthesizing cationic compounds used in various applications.

Table 3: Quaternization Reaction Example

| Reagent | Conditions | Product Structure | Product Name |

| Excess Methyl Iodide (CH₃I) | Reflux in a suitable solvent | 2-(Naphthalen-2-yl)-N,N,N-trimethylethan-1-aminium iodide |

Functionalization and Modification of the Naphthalene (B1677914) Ring System

The naphthalene ring of this compound is an electron-rich aromatic system that can undergo various substitution reactions. Compared to benzene (B151609), naphthalene is generally more reactive towards electrophiles. libretexts.org

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In naphthalene, the α-positions (1, 4, 5, 8) are more reactive than the β-positions (2, 3, 6, 7) due to the greater stability of the carbocation intermediate formed during α-attack. libretexts.org The substituent already present on the ring, in this case, the 2-(N-methylethanamine) group, directs the position of the incoming electrophile. This alkylamine group is an activating, ortho-, para-directing group. Therefore, substitution is expected to be directed primarily to the 1- and 3-positions (ortho) of the naphthalene ring.

Common SEAr reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. The regioselectivity of sulfonation can sometimes be temperature-dependent. libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a strong Lewis acid catalyst like AlCl₃. masterorganicchemistry.com For acylation, the regioselectivity can be influenced by the choice of solvent. libretexts.org

Table 4: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Predicted Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 1-Nitro-2-(2-(methylamino)ethyl)naphthalene and 3-Nitro-2-(2-(methylamino)ethyl)naphthalene |

| Bromination | Br₂ / FeBr₃ | 1-Bromo-2-(2-(methylamino)ethyl)naphthalene and 3-Bromo-2-(2-(methylamino)ethyl)naphthalene |

| Acylation | CH₃COCl / AlCl₃ | 1-Acetyl-2-(2-(methylamino)ethyl)naphthalene and 3-Acetyl-2-(2-(methylamino)ethyl)naphthalene |

Modern synthetic methods provide powerful alternatives to classical electrophilic substitution for functionalizing the naphthalene ring.

Metalation: Directed ortho metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. acs.org This reaction involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. While amide and sulfonamide groups are excellent DMGs, the secondary amine in the side chain of the target molecule could potentially direct metalation to the 1- and 3-positions. The resulting organolithium species can then be trapped with a variety of electrophiles (e.g., CO₂, I₂, Me₃SiCl) to introduce a wide range of functional groups. researchgate.netresearchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the naphthalene ring must first be functionalized with a suitable group, typically a halide (Br, I) or a triflate. This can be achieved via electrophilic halogenation or by trapping a metalated intermediate with a halogen source. The resulting aryl halide can then participate in reactions such as:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl compound or introduce an alkyl/alkenyl group. nih.govacs.org

Stille Coupling: Reaction with an organostannane reagent.

Heck Coupling: Reaction with an alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

These methods offer a highly modular and regiocontrolled approach to elaborate the naphthalene scaffold. acs.org

Table 5: Functionalization via Metalation and Cross-Coupling

| Reaction Sequence | Step 1 Reagents | Intermediate | Step 2 Reagents | Final Product Example |

| Metalation-Carboxylation | 1. n-BuLi / TMEDA 2. CO₂ | 1-Lithio derivative | H₃O⁺ | 2-(2-(Methylamino)ethyl)naphthalene-1-carboxylic acid |

| Metalation-Iodination | 1. n-BuLi / TMEDA 2. I₂ | 1-Lithio derivative | - | 1-Iodo-2-(2-(methylamino)ethyl)naphthalene |

| Suzuki Coupling | 1-Bromo derivative (from bromination) | - | Phenylboronic acid, Pd catalyst, Base | 2-(2-(Methylamino)ethyl)-1-phenylnaphthalene |

Reactions Involving the Ethan-1-amine Linker

The ethan-1-amine linker is a versatile functional group that can participate in a range of chemical transformations.

The secondary amine of this compound can be oxidized to various products depending on the reagents and reaction conditions. For instance, analogous secondary amines can be oxidized to nitrones or imines. While direct oxidation studies on this compound are not extensively documented, the oxidation of the closely related primary amine, phenethylamine, to (2-nitroethyl)benzene (B25157) using reagents like trifluoroperacetic acid suggests that the ethylamine (B1201723) side chain is susceptible to oxidation. sciencemadness.org Such an oxidation of this compound would likely yield the corresponding N-methyl-2-(naphthalen-2-yl)ethan-1-imine.

Conversely, the ethan-1-amine linker is already in a reduced state. However, reductive processes are highly relevant in the synthesis of this compound and its derivatives. For example, the reduction of amides or imines is a common strategy to obtain such amines. A general method for the synthesis of monomethylamines involves the reduction of N-substituted carbonylimidazoles with a sodium borohydride (B1222165)/iodine system. nih.gov This proceeds through a formamide (B127407) intermediate, which is then reduced to the methylamine (B109427). nih.gov This approach could be adapted for the synthesis of various this compound analogs.

The this compound scaffold can be a precursor for the synthesis of cyclic derivatives, particularly piperidines, through intramolecular cyclization reactions. Although direct cyclization of the parent compound is not straightforward without prior functionalization, its derivatives can be designed to undergo cyclization. General strategies for piperidine (B6355638) synthesis include intramolecular aza-Michael reactions, radical-mediated cyclizations, and N-heterocyclization of amines with diols. nih.govorganic-chemistry.org For instance, a derivative of this compound bearing an appropriate electrophilic center at the 5-position relative to the nitrogen could undergo an intramolecular nucleophilic attack to form a piperidine ring. Reductive cyclization of 6-oxoamino acid derivatives is another established method for forming 2,6-disubstituted piperidines. whiterose.ac.uk

The formation of smaller rings like azetidines from this scaffold is less common and would require a precursor with a leaving group on the gamma-carbon relative to the nitrogen. General methods for azetidine (B1206935) synthesis often involve the cyclization of γ-haloamines or the ring expansion of aziridines.

A summary of general methods for piperidine synthesis that could be adapted for derivatives of this compound is presented in the table below.

| Cyclization Strategy | Description | Potential Precursor from Target Scaffold |

| Intramolecular aza-Michael | Nucleophilic attack of the amine onto an α,β-unsaturated carbonyl system within the same molecule. | An acrylamide (B121943) derivative of the amine. |

| Radical-mediated Cyclization | Formation of a carbon-centered radical that attacks the amine or a nitrogen-centered radical that attacks an alkene. | A derivative with a radical precursor (e.g., a halogen) at a suitable position. |

| N-Heterocyclization with Diols | Reaction of the amine with a 1,5-diol, often catalyzed by a transition metal complex. | This would involve an intermolecular reaction rather than a direct cyclization of a derivative. |

| Reductive Amination | Intramolecular reaction between the amine and a carbonyl group within the same molecule, followed by reduction. | A derivative containing a ketone or aldehyde at the 5-position relative to the nitrogen. |

Photochemical Reactivity and Excited State Behavior

The naphthalene moiety in this compound is a well-characterized chromophore, making the compound photochemically active. Upon absorption of UV light, the naphthalene ring is promoted to an excited singlet state, from which it can undergo various photophysical and photochemical processes, including fluorescence, intersystem crossing to the triplet state, and cycloaddition reactions.

Highly relevant studies on the intramolecular photocycloaddition of N-(1-naphthylethyl)prop-2-enamides demonstrate the rich photochemical reactivity of this class of compounds. rsc.org Depending on the reaction conditions and the substituents on the enamide, different modes of intramolecular reactions can be selectively achieved. rsc.org For example, under benzophenone (B1666685) sensitization, acryloyl derivatives of naphthylethylamine undergo [2+2] cycloaddition. rsc.org In contrast, photolysis of cinnamoyl derivatives leads to [4+2] cycloadducts. rsc.org Furthermore, benzene sensitization can favor a Type-II cyclization pathway. rsc.org These findings suggest that suitable derivatization of the amine group in this compound with a reactive alkene could lead to a variety of complex polycyclic structures upon irradiation.

The excited state behavior of naphthalene derivatives is also characterized by the potential for excimer and exciplex formation. An excimer is an excited-state dimer formed between an excited molecule and a ground-state molecule of the same species, while an exciplex is an excited-state complex formed between two different molecules. The fluorescence properties of naphthalene-based compounds can be sensitive to their environment and aggregation state, which can be exploited in the design of fluorescent sensors. researchgate.net

Synthesis of Conjugates and Probes for Chemical Biology Studies (e.g., Fluorescent labeling)

The secondary amine in this compound provides a convenient point of attachment for the synthesis of conjugates and chemical probes. The inherent fluorescence of the naphthalene group makes this scaffold an attractive starting point for the development of fluorescent labels.

Derivatization of the amine with various reagents can be used to introduce functionalities for conjugation to biomolecules or to modulate the photophysical properties of the naphthalene chromophore. Common amine derivatization strategies include acylation, carbamate (B1207046) formation, and Schiff base formation. researchgate.net For instance, reaction with an activated carboxylic acid, such as an acyl chloride or an N-hydroxysuccinimide (NHS) ester, would form a stable amide bond.

A general approach to creating fluorescent probes involves coupling the amine with a fluorophore that has desirable spectral properties or with a recognition moiety for a specific analyte. For example, 1,8-naphthalimide (B145957) derivatives are widely used as fluorescent groups in the design of chemical probes. nih.gov The synthesis of such probes often involves the reaction of a functionalized 1,8-naphthalic anhydride with an amine. nih.gov Similarly, dansyl chloride is a classic reagent for the fluorescent labeling of primary and secondary amines, resulting in a sulfonamide conjugate with strong fluorescence. nih.gov

The table below summarizes some common derivatization reagents for amines and their potential application in the synthesis of probes from the target scaffold.

| Derivatization Reagent | Functional Group Formed | Application in Probe Synthesis |

| Acyl Halide / NHS Ester | Amide | Covalent labeling of biomolecules, attachment of recognition units. |

| Isothiocyanate | Thiourea | Labeling of proteins and peptides. |

| Dansyl Chloride | Sulfonamide | Fluorescent labeling for detection and quantification. |

| 1,8-Naphthalic Anhydride Derivative | N-Substituted Naphthalimide | Construction of fluorescent probes with tailored properties. |

| Aldehyde / Ketone | Imine (Schiff Base) | Synthesis of probes for metal ion detection (often requires subsequent reduction for stability). nih.gov |

By selecting the appropriate derivatization strategy, this compound can be converted into a range of valuable tools for chemical biology research, enabling the fluorescent labeling of cells, proteins, and other biological molecules.

Applications in Organic Synthesis and Catalysis

Role as Chiral Building Blocks in Asymmetric Synthesis

There is no specific information available detailing the use of n-Methyl-2-(naphthalen-2-yl)ethan-1-amine as a chiral building block. Unlike its isomer 1-(naphthalen-2-yl)ethylamine, the target compound is not inherently chiral at the carbon adjacent to the naphthalene (B1677914) ring.

Development of Chiral Ligands for Metal-Catalyzed Asymmetric Transformations

Utilization as Intermediates in the Synthesis of Complex Organic Molecules

While the naphthalene-amine core is a common feature in complex organic molecules, specific examples of using this compound as a direct precursor or intermediate could not be found.

Construction of Polycyclic and Heterocyclic Systems

There is no available literature demonstrating the use of this compound in the construction of specific polycyclic or heterocyclic systems.

Precursors for Advanced Material Science Components

Research detailing the application of this compound as a precursor for components in advanced material science has not been identified.

Development of Novel Reagents and Auxiliaries Based on the Naphthalene-Amine Core

No novel reagents or chiral auxiliaries based specifically on the this compound structure are described in the available literature.

Applications in Chemical Sensing and Recognition Systems

There are no documented applications of this compound in the development of chemical sensors or molecular recognition systems.

Advanced Analytical Methodologies for Research and Characterization

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of n-Methyl-2-(naphthalen-2-yl)ethan-1-amine. The development of a stability-indicating HPLC method allows for the separation of the main compound from any potential impurities, degradants, or synthesis-related byproducts. A typical approach involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.

Method development often begins with screening various columns (e.g., C8, C18) and mobile phase compositions. nih.gov A mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is commonly used. sielc.comsielc.com The pH of the aqueous phase is a critical parameter for optimizing the retention and peak shape of ionizable compounds like amines. Gradient elution is frequently employed to achieve optimal resolution of all components within a reasonable analysis time.

Since this compound possesses a stereocenter, it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are critical, as they may exhibit different pharmacological and toxicological profiles. Chiral HPLC is the gold standard for determining enantiomeric purity. This is typically achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for the enantioseparation of a broad range of chiral compounds, including amines. nih.gov The selection of the mobile phase, which can be run in normal-phase, polar-organic, or reversed-phase mode, is crucial for achieving baseline separation. For naphthalene-containing amines, a mobile phase consisting of an alcohol (like methanol or ethanol) mixed with a buffer (such as ammonium acetate) has proven effective. sigmaaldrich.com

Table 1: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (e.g., Chiralpak® IB) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol / 20 mM Ammonium Acetate (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 230 nm |

For the HPLC method to be used for quantitative purposes, such as in purity assays or for determining the concentration in a formulation, it must be thoroughly validated according to established guidelines (e.g., ICH Q2(R1)). This process ensures the method is reliable, reproducible, and accurate for its intended application. researcher.life Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness. nih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range.

Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Table 2: Typical HPLC Method Validation Acceptance Criteria

| Parameter | Acceptance Criterion |

|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| Specificity | No interference at the retention time of the main peak |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While primary and secondary amines can be analyzed directly by GC, they often exhibit poor peak shapes and column interactions. Therefore, derivatization is commonly employed to increase volatility and thermal stability, and to improve chromatographic performance.

For this compound, derivatization can be achieved by reacting the amine functional group with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a more volatile amide derivative. The sample is then injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass information that aids in structural elucidation. The mass spectrum of the parent compound, N-methyl-2-naphthalenamine, shows a top peak at m/z 157, which corresponds to the molecular ion. nih.gov Similar fragmentation patterns would be expected for the target compound's derivative.

Table 3: Hypothetical GC-MS Data for a Derivatized Analyte

| Parameter | Description |

|---|---|

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Key Fragments (m/z) | Molecular ion (M+), fragments corresponding to the naphthalene (B1677914) moiety and loss of the side chain. |

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers an alternative and complementary approach to HPLC for high-resolution separations. nih.gov CE provides extremely high separation efficiencies and requires minimal sample and solvent volumes. The technique separates ions based on their electrophoretic mobility in an electric field. nih.gov

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) is a suitable mode. In CZE, the separation is based on the charge-to-size ratio of the analytes. The amine is protonated in an acidic buffer, acquiring a positive charge, and migrates toward the cathode. This technique is particularly effective for separating closely related impurities. The separation of naphthalenedisulfonate isomers has been successfully demonstrated using CE, highlighting its utility for naphthalene derivatives. researchgate.net Furthermore, chiral selectors can be added to the background electrolyte to achieve enantiomeric separations within the CE system.

Table 4: Potential Capillary Electrophoresis Method Parameters

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica, 50 µm I.D., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Voltage | 25 kV |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

Hyphenated Techniques (e.g., LC-HRMS/MS) for Complex Mixture Analysis and Metabolite Identification

The coupling of liquid chromatography with high-resolution tandem mass spectrometry (LC-HRMS/MS) is a state-of-the-art technique for analyzing complex mixtures and identifying unknown compounds such as metabolites. nih.gov This method provides separation, accurate mass measurement, and fragmentation data, which together allow for confident structural elucidation. pharmaron.commdpi.com

In a typical workflow for metabolite identification, a biological sample (e.g., plasma, urine, or liver microsome incubate) is first analyzed by LC-HRMS. The high-resolution mass data allows for the determination of the elemental composition of potential metabolites (e.g., through oxidation, demethylation). Subsequently, tandem MS (MS/MS) experiments are performed, where the metabolite ion is isolated and fragmented to produce a characteristic pattern. This fragmentation pattern provides structural information that, when compared to the fragmentation of the parent drug, helps to pinpoint the site of metabolic modification. Studies on other naphthalene-based compounds have successfully used LC-MS/MS to identify and quantify various metabolites, such as glucuronide and sulfate (B86663) conjugates. nih.govresearchgate.net

Table 5: Hypothetical LC-HRMS/MS Data for Metabolite Identification

| Compound | Precursor Ion (m/z) [M+H]⁺ | Major Product Ions (m/z) | Proposed Modification |

|---|---|---|---|

| This compound | 186.1277 | 141.0704, 115.0548 | Parent Compound |

| Putative Hydroxylated Metabolite | 202.1227 | 157.0653, 129.0602 | + Oxygen |

Spectroscopic Techniques for In-situ Reaction Monitoring and Kinetic Studies

Understanding and optimizing the synthesis of this compound can be greatly enhanced by using in-situ spectroscopic techniques. mt.com Methods such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy allow for real-time monitoring of chemical reactions without the need for sampling. By inserting a probe directly into the reaction vessel, these techniques can track the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational bands.

This real-time data provides valuable insight into reaction kinetics, mechanisms, and the influence of process parameters (e.g., temperature, catalyst loading). For the synthesis of the target amine, one could monitor the disappearance of a precursor's functional group (e.g., a carbonyl stretch if formed via reductive amination) and the simultaneous appearance of the product's N-H bending and C-N stretching vibrations. This information is critical for ensuring reaction completeness, identifying optimal endpoint conditions, and improving process safety and robustness.

Table 6: Key Infrared Frequencies for Reaction Monitoring

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3050 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Secondary Amine (N-H) | Bend | 1550 - 1650 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

Metabolic Pathway Research in Vitro and Computational Focus

In Vitro Metabolic Studies Using Hepatic Subcellular Fractions (Microsomes, S9 Fractions)

Hepatic subcellular fractions, such as liver microsomes and S9 fractions, are fundamental tools for investigating drug metabolism in vitro. researchgate.netutsouthwestern.edu Microsomes contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) monooxygenases, and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). mdpi.comenamine.net The S9 fraction is more comprehensive, including both microsomal and cytosolic enzymes, which allows for the study of a broader range of both Phase I and Phase II metabolic reactions. mdpi.comenamine.net

Studies on structurally related naphthalene (B1677914) compounds using these systems have shown that metabolism primarily occurs via oxidation of the aromatic ring or the alkyl side chain. nih.gov For n-Methyl-2-(naphthalen-2-yl)ethan-1-amine, incubation with liver microsomes or S9 fractions supplemented with necessary cofactors (like NADPH for Phase I and UDPGA for Phase II) would be the standard approach to identify its metabolites. researchgate.netenamine.net

Phase I metabolism involves the introduction or exposure of functional groups, typically making the compound more polar. upol.cz For this compound, the expected primary Phase I metabolic pathways include N-dealkylation and hydroxylation.

N-dealkylation: This reaction involves the removal of the methyl group from the nitrogen atom, a common pathway for N-alkylamines catalyzed by CYP450 enzymes. nih.govmdpi.com This process would yield the primary amine metabolite, 2-(naphthalen-2-yl)ethan-1-amine, and formaldehyde (B43269). nih.gov

Hydroxylation: This can occur at two main sites: the naphthalene ring and the ethyl side chain.

Aromatic Hydroxylation: The naphthalene ring is susceptible to oxidation by CYP450 enzymes, leading to the formation of various hydroxylated metabolites (naphthols). researchgate.net Studies on naphthalene itself show that oxidation can result in metabolites like 1-naphthol and 2-naphthol. researchgate.net

Alkyl Side Chain Oxidation: The ethyl group can also undergo hydroxylation. nih.gov

The table below summarizes the potential Phase I metabolites.

| Metabolic Pathway | Potential Metabolite | Description |

|---|---|---|

| N-Dealkylation | 2-(naphthalen-2-yl)ethan-1-amine | Removal of the N-methyl group. nih.govmdpi.com |

| Aromatic Hydroxylation | Hydroxy-n-Methyl-2-(naphthalen-2-yl)ethan-1-amine | Addition of a hydroxyl group to the naphthalene ring. |

| Alkyl Hydroxylation | n-Methyl-2-(naphthalen-2-yl)-2-hydroxyethan-1-amine | Addition of a hydroxyl group to the ethyl side chain. |

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase water solubility and facilitate excretion. upol.czdrughunter.com Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major Phase II pathway. uomus.edu.iqnih.gov The hydroxylated metabolites formed during Phase I are primary substrates for this process. nih.gov The amine group itself can also undergo glucuronidation to form an N-glucuronide, though this is often a minor pathway for aliphatic amines. uomus.edu.iq

The primary Phase II metabolites would be glucuronide conjugates of the hydroxylated Phase I products.